molecular formula C12H13NO2 B15296752 N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B15296752
M. Wt: 203.24 g/mol
InChI Key: LHTPZVJGODCQOI-UHFFFAOYSA-N
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Description

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of bicyclic structures. . The compound features a phenyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves a photochemical [2 + 2] cycloaddition reaction. This method uses alkenes as starting materials and involves the use of ultraviolet light to induce the cycloaddition, forming the bicyclic structure . The reaction conditions often require a mercury lamp and specialized glassware to ensure the proper formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets through its unique bicyclic structure. The compound can mimic the geometric properties of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to the modulation of biological pathways and the exertion of desired effects in medicinal and agrochemical applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C12H13NO2/c14-11(12-6-9(7-12)8-15-12)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14)

InChI Key

LHTPZVJGODCQOI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(OC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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